molecular formula C15H16BrN3O3 B7152873 4-(1-Acetylpyrrolidine-3-carbonyl)-6-bromo-1,3-dihydroquinoxalin-2-one

4-(1-Acetylpyrrolidine-3-carbonyl)-6-bromo-1,3-dihydroquinoxalin-2-one

Cat. No.: B7152873
M. Wt: 366.21 g/mol
InChI Key: OMBSBNJCWPAKFC-UHFFFAOYSA-N
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Description

4-(1-Acetylpyrrolidine-3-carbonyl)-6-bromo-1,3-dihydroquinoxalin-2-one is a synthetic organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a bromine atom, a pyrrolidine ring, and a quinoxalinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Acetylpyrrolidine-3-carbonyl)-6-bromo-1,3-dihydroquinoxalin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxalinone Core: This step involves the condensation of an o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxalinone core.

    Bromination: The quinoxalinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Acylation of Pyrrolidine: Pyrrolidine is acylated using acetic anhydride to form 1-acetylpyrrolidine.

    Coupling Reaction: The acylated pyrrolidine is then coupled with the brominated quinoxalinone core under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Acetylpyrrolidine-3-carbonyl)-6-bromo-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

4-(1-Acetylpyrrolidine-3-carbonyl)-6-bromo-1,3-dihydroquinoxalin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Acetylpyrrolidine-3-carbonyl)-6-bromo-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Acetylpyrrolidine-3-carbonyl)-6-chloro-1,3-dihydroquinoxalin-2-one: Similar structure with a chlorine atom instead of bromine.

    4-(1-Acetylpyrrolidine-3-carbonyl)-6-fluoro-1,3-dihydroquinoxalin-2-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

4-(1-Acetylpyrrolidine-3-carbonyl)-6-bromo-1,3-dihydroquinoxalin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound distinct in its chemical and biological properties.

Properties

IUPAC Name

4-(1-acetylpyrrolidine-3-carbonyl)-6-bromo-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c1-9(20)18-5-4-10(7-18)15(22)19-8-14(21)17-12-3-2-11(16)6-13(12)19/h2-3,6,10H,4-5,7-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBSBNJCWPAKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C(=O)N2CC(=O)NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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